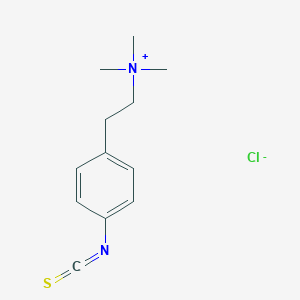

4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

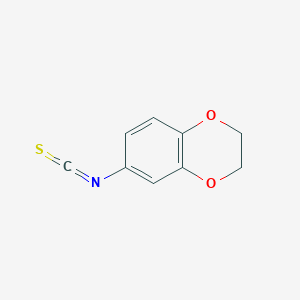

4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride, also known as TMB-Cl, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMB-Cl is a quaternary ammonium salt that is commonly used as a reagent for the detection of primary amines in biological samples.

科学的研究の応用

4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride has numerous applications in scientific research, particularly in the fields of biochemistry and molecular biology. It is commonly used as a reagent for the detection of primary amines in biological samples, such as proteins and peptides. 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride reacts with primary amines to form stable thiourea adducts, which can be easily detected using spectrophotometric methods. This makes 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride a valuable tool for studying protein-protein interactions, enzyme kinetics, and other biochemical processes.

作用機序

The mechanism of action of 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride involves the reaction of the isothiocyanate group with primary amines to form stable thiourea adducts. The reaction is highly specific for primary amines and does not react with secondary or tertiary amines. This makes 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride a highly selective reagent for the detection of primary amines in biological samples.

Biochemical and Physiological Effects

4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride has no known biochemical or physiological effects on living organisms. It is a non-toxic reagent that is commonly used in laboratory experiments. However, it is important to handle 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride with care and follow proper safety protocols to avoid any potential hazards.

実験室実験の利点と制限

One of the main advantages of using 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride in laboratory experiments is its high specificity for primary amines. This makes it a valuable tool for studying protein-protein interactions and other biochemical processes that involve primary amines. Additionally, 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride is a relatively inexpensive reagent that can be easily synthesized in the laboratory.

However, there are also some limitations to using 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride in laboratory experiments. One of the main limitations is its sensitivity to pH and temperature. 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride is only stable at acidic pH and can be easily hydrolyzed at higher pH values. Additionally, 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride is sensitive to temperature and should be stored at -20°C to maintain its stability.

将来の方向性

There are numerous future directions for research involving 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride. One potential area of research is the development of new methods for detecting primary amines using 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride. This could involve the modification of 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride to improve its sensitivity, selectivity, and stability under different conditions. Another area of research is the application of 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride in the development of new diagnostic tools for detecting primary amines in biological samples.

Conclusion

In conclusion, 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride is a valuable reagent for the detection of primary amines in biological samples. Its high specificity and selectivity make it a valuable tool for studying protein-protein interactions and other biochemical processes. The synthesis method for 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride is relatively simple and can be easily scaled up for large-scale production. While there are some limitations to using 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride in laboratory experiments, its potential applications in scientific research make it an important area of study for future research.

合成法

4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride can be synthesized through a simple and efficient method that involves the reaction of 4-isothiocyanato-N,N,N-trimethylaniline with hydrochloric acid. The resulting product is then purified through recrystallization to obtain 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride in its pure form. The synthesis method is relatively straightforward and can be easily scaled up for large-scale production.

特性

IUPAC Name |

2-(4-isothiocyanatophenyl)ethyl-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N2S.ClH/c1-14(2,3)9-8-11-4-6-12(7-5-11)13-10-15;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKZDNKRAWKLBB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC1=CC=C(C=C1)N=C=S.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70931695 |

Source

|

| Record name | 2-(4-Isothiocyanatophenyl)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142937-20-0 |

Source

|

| Record name | 3-(4'-(Ethylene-N,N,N-trimethylamino)phenyl)-2-isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142937200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Isothiocyanatophenyl)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B114205.png)

![[7-Dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B114211.png)

![1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene](/img/structure/B114212.png)

![7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione](/img/structure/B114217.png)